![molecular formula C13H27N3 B3085388 N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine CAS No. 1155109-06-0](/img/structure/B3085388.png)
N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine
Overview
Description
“N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms, plays a pivotal role in drug design. Its derivatives are found in over twenty classes of pharmaceuticals and natural alkaloids . Our exploration will focus on the synthetic and natural piperidines, emphasizing their applications in various fields.
Future Prospects
Drug Delivery Systems: The piperidine scaffold could serve as a versatile platform for drug delivery systems. Researchers are developing targeted formulations using this core structure.
Computational Studies: Quantum mechanical calculations and molecular dynamics simulations are shedding light on the compound’s interactions with biological targets.
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of biological activities .
Mode of Action
It’s suggested that the nitrogen atom of azomethine, which is a part of this compound, could be involved in the formation of an h-bond with the active centers of the target cell constituents, interfering in normal cell function .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
It’s known that piperidine derivatives have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
One study suggests that the compound starts to decompose at temperatures starting from 98°c .
Future Directions
The future directions for “N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine” and its derivatives could involve further exploration of their potential therapeutic applications, given the wide range of biological activities exhibited by piperidine derivatives . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry .
properties
IUPAC Name |
N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15(13-5-7-14-8-6-13)11-12-16-9-3-2-4-10-16/h13-14H,2-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRUXIAEPCYCAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCCCC1)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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